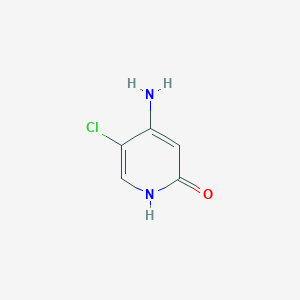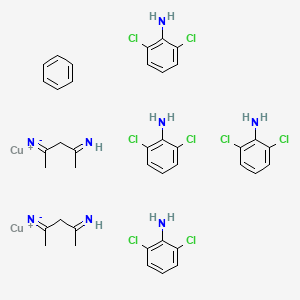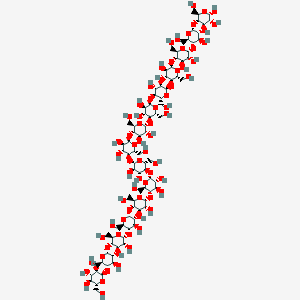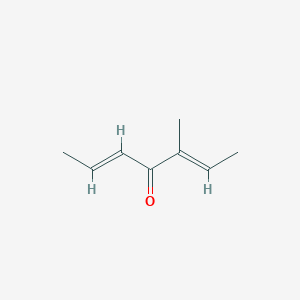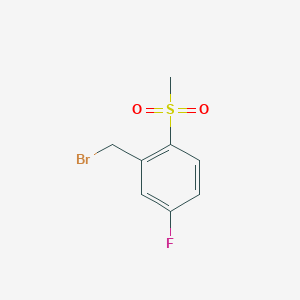
5-Fluoro-2-(methylsulphonyl)benzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(methylsulphonyl)benzyl bromide: is an organic compound with the molecular formula C8H8BrFO2S It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the 5-position and a methylsulphonyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(methylsulphonyl)benzyl bromide typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-(methylsulphonyl)benzyl alcohol.
Bromination: The benzyl alcohol is then treated with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (CH2Cl2) to yield the desired benzyl bromide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Handling of large quantities of starting materials and reagents.
Reaction Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Purification steps such as distillation or recrystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-2-(methylsulphonyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulphonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Cross-Coupling Reactions: Employed in Suzuki-Miyaura and other cross-coupling reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds with biological activity.
Biochemical Studies: Utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry:
Material Science: Application in the development of new materials with specific properties.
Agrochemicals: Used in the synthesis of agrochemical compounds.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-(methylsulphonyl)benzyl bromide involves:
Electrophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzyl carbon.
Fluorine Substitution: The presence of the fluorine atom can influence the reactivity and stability of the compound.
Methylsulphonyl Group: The methylsulphonyl group can participate in various chemical reactions, affecting the overall reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-2-(methylsulphonyl)benzyl chloride: Similar structure but with a chlorine atom instead of bromine.
5-Fluoro-2-(methylsulphonyl)benzyl iodide: Similar structure but with an iodine atom instead of bromine.
2-Fluoro-5-(methylsulphonyl)benzyl bromide: Similar structure but with different positions of the fluorine and methylsulphonyl groups.
Uniqueness:
Reactivity: The presence of the bromine atom makes 5-Fluoro-2-(methylsulphonyl)benzyl bromide more reactive in nucleophilic substitution reactions compared to its chloride and iodide analogs.
Stability: The specific positioning of the fluorine and methylsulphonyl groups can influence the stability and reactivity of the compound, making it unique for certain applications.
Eigenschaften
Molekularformel |
C8H8BrFO2S |
|---|---|
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
2-(bromomethyl)-4-fluoro-1-methylsulfonylbenzene |
InChI |
InChI=1S/C8H8BrFO2S/c1-13(11,12)8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 |
InChI-Schlüssel |
CCXZJKASPFJWKT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B13445933.png)
![2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol](/img/structure/B13445937.png)
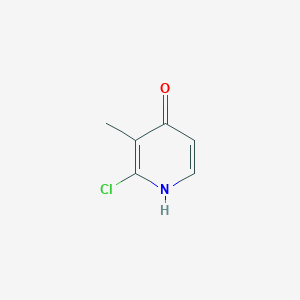

![(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B13445949.png)
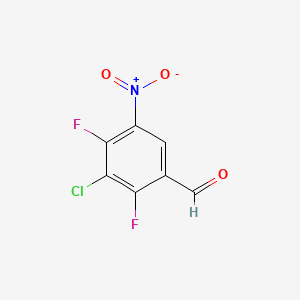

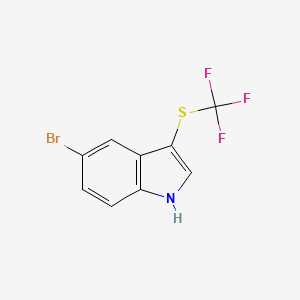
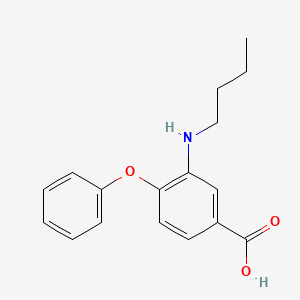
![ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B13445973.png)
